7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a synthetic compound that belongs to the class of substituted pyrazolo[1,5-a]pyrimidines. It has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound features a difluoromethyl group, which may enhance its biological activity and selectivity.
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid falls under the category of heterocyclic compounds due to its pyrazolo and pyrimidine rings. It is classified as an organic compound with potential applications in pharmaceuticals.
The synthesis of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors containing both the pyrazole and pyrimidine moieties.
The synthesis may involve the following steps:
The molecular structure of 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be represented as follows:
The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or for synthesizing derivatives with improved characteristics.
Relevant data on these properties can be found in supplier catalogs and chemical databases .
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting various diseases. Its unique structure may provide insights into novel therapeutic agents against conditions such as cancer or neurological disorders.
This derivative exemplifies strategic functionalization of the core scaffold. Its structural features include:
QRBDCVYZAXZQLN-UHFFFAOYSA-N
[2] [4]). This promotes membrane permeability and metabolic stability versus non-fluorinated analogs. CC1CC(C(F)F)n2nc(C(=O)O)cc2N1
[2]) confirm orbital orientation ideal for nucleophile capture. MFCD04967190
[2] [3]), sterically blocking oxidative metabolism at C5-C6 while enforcing a boat conformation favorable for target binding. Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Registry | 725699-03-6 | [2] [3] |
Molecular Formula | C₉H₁₁F₂N₃O₂ | [1] [4] |
Exact Molecular Weight | 231.20 g/mol | [3] [5] |
Canonical SMILES | CC₁CC(C(F)F)N₂N=C(C=C₂N₁)C(=O)O | [2] [4] |
Hydrogen Bond Donors | 1 (COOH) | [4] |
Pyrazolo[1,5-a]pyrimidines emerged in the 1980s as benzodiazepine receptor ligands, but fluorinated derivatives gained prominence post-2000 with advances in catalytic fluorination. Key milestones:
307313-03-7
[7]) established basal activity but suffered from rapid hepatic clearance. 725699-03-6
) was first synthesized ca. 2003 [3], with commercial availability emerging circa 2012 via suppliers like Fluorochem [2] and A2BChem [3]. 712319-11-4
[6]) demonstrate scaffold tolerance for polyfluoroalkyl groups, expanding logP optimization space. Table 2: Commercial Availability Timeline
Year | Supplier | Pricing (500 mg) | Notes |
---|---|---|---|
Pre-2018 | Fluorochem UK | Not listed | GHS safety data established [2] |
2024 | Santa Cruz Biotech | $450.00 | Research-scale quantities [1] |
2024 | A2BChem | $578.00 (Discounted) | Requires 2-week synthesis [3] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2